1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrol-2-yl]ethan-1-one
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Overview
Description
The compound “1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrol-2-yl]ethan-1-one” is a chemical compound that contains a pyrrole ring and a boronate ester group . The boronate ester group is derived from a compound known as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane .
Synthesis Analysis
The synthesis of this compound could involve the reaction of a pyrrole derivative with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane . The exact synthetic route would depend on the specific pyrrole derivative used. A study has reported the synthesis of a similar compound through two substitution reactions .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and a boronate ester group, which includes a boron atom bonded to two oxygen atoms and a carbon atom . The boronate ester group is derived from 4,4,5,5-tetramethyl-1,3,2-dioxaborolane .Chemical Reactions Analysis
The boronate ester group in this compound can participate in various chemical reactions. For example, it can react with amines to form imine linkages . The exact reactions that this compound can undergo would depend on the specific conditions and reagents used.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For example, the presence of the boronate ester group could influence its reactivity and solubility .Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the use of a Suzuki coupling reaction between a boronic acid and a halogenated pyrrole. The resulting intermediate is then subjected to a Friedel-Crafts acylation reaction to introduce the ketone functional group. ", "Starting Materials": [ "4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl chloride", "1-bromo-5-(1H-pyrrol-2-yl)ethan-1-one", "Palladium(II) acetate", "Triphenylphosphine", "Copper(I) iodide", "Diethyl ether", "Toluene", "Acetyl chloride", "Aluminum chloride" ], "Reaction": [ "Step 1: The boronic acid is prepared by reacting 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl chloride with sodium borohydride in the presence of a palladium catalyst.", "Step 2: The boronic acid is then coupled with 1-bromo-5-(1H-pyrrol-2-yl)ethan-1-one using a Suzuki coupling reaction. The reaction is catalyzed by palladium(II) acetate and triphenylphosphine in the presence of copper(I) iodide as a co-catalyst. The reaction is carried out in diethyl ether as a solvent.", "Step 3: The resulting intermediate is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride and aluminum chloride as a catalyst. The reaction is carried out in toluene as a solvent.", "Step 4: The final product, 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrol-2-yl]ethan-1-one, is obtained by purification through column chromatography." ] } | |
CAS No. |
2223040-19-3 |
Molecular Formula |
C12H18BNO3 |
Molecular Weight |
235.09 g/mol |
IUPAC Name |
1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrol-2-yl]ethanone |
InChI |
InChI=1S/C12H18BNO3/c1-8(15)9-6-7-10(14-9)13-16-11(2,3)12(4,5)17-13/h6-7,14H,1-5H3 |
InChI Key |
WDGOLHANVAEMRD-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(N2)C(=O)C |
Purity |
95 |
Origin of Product |
United States |
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